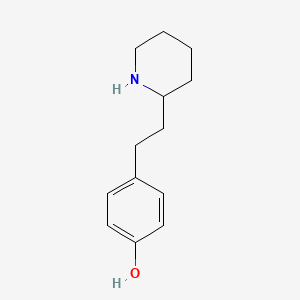

4-(2-(Piperidin-2-yl)ethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-piperidin-2-ylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h5-6,8-9,12,14-15H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXOKPCLHZVBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648165 | |

| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408312-63-0 | |

| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-(Piperidin-2-yl)ethyl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-(Piperidin-2-yl)ethyl)phenol, a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide outlines a plausible and scientifically grounded synthetic pathway, detailed experimental protocols, and a complete suite of characterization techniques to ensure the structural integrity and purity of the target compound. Emphasizing the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this guide explains the rationale behind experimental choices and provides a framework for the successful synthesis and validation of this compound.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The title compound, this compound, combines the piperidine moiety with a phenol group, another important pharmacophore. This combination of functionalities suggests potential for interaction with a variety of biological targets.

This guide details a robust synthetic strategy for this compound, commencing with the synthesis of a key pyridine-containing intermediate, followed by catalytic hydrogenation to yield the target piperidine derivative. The subsequent sections provide in-depth protocols for purification and comprehensive characterization using modern analytical techniques.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a synthetic route proceeding via the catalytic hydrogenation of a more readily accessible precursor, 4-(2-(pyridin-2-yl)ethyl)phenol. This precursor can be synthesized through various established carbon-carbon bond-forming reactions.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves two primary stages:

-

Synthesis of 4-(2-(Pyridin-2-yl)ethyl)phenol: This intermediate can be prepared via methods such as the Wittig or Horner-Wadsworth-Emmons reaction, which are reliable for the formation of carbon-carbon double bonds, followed by reduction of the vinyl group. A more direct approach involves the reaction of the anion of 2-picoline (2-methylpyridine) with 4-hydroxybenzaldehyde, followed by dehydration and reduction.

-

Catalytic Hydrogenation: The pyridine ring of the intermediate is reduced to a piperidine ring using heterogeneous catalysis. This is a well-established transformation in organic synthesis.[1][2]

Experimental Protocols

Synthesis of the Precursor: 4-(2-(Pyridin-2-yl)ethyl)phenol

While 4-(2-(pyridin-2-yl)ethyl)phenol is commercially available (CAS 3767-85-9), for a comprehensive guide, a plausible synthetic protocol is provided below. This protocol is based on the condensation of 2-picoline with 4-hydroxybenzaldehyde, followed by reduction.

Step 1: Synthesis of 4-(2-(Pyridin-2-yl)vinyl)phenol

This step involves a condensation reaction to form a styrylpyridine intermediate.

-

Materials:

-

2-Picoline (2-methylpyridine)

-

4-Hydroxybenzaldehyde

-

Acetic anhydride

-

Anhydrous potassium carbonate

-

Toluene

-

-

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in toluene, add 2-picoline (1.2 eq) and acetic anhydride (1.5 eq).

-

The mixture is refluxed for 4-6 hours with a Dean-Stark trap to remove water.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

-

Step 2: Reduction of 4-(2-(Pyridin-2-yl)vinyl)phenol to 4-(2-(Pyridin-2-yl)ethyl)phenol

The vinyl group of the intermediate is selectively reduced.

-

Materials:

-

4-(2-(Pyridin-2-yl)vinyl)phenol

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

-

Procedure:

-

The styrylpyridine intermediate (1.0 eq) is dissolved in ethanol in a hydrogenation vessel.

-

10% Pd/C (5-10 mol%) is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-3 atm) at room temperature for 12-24 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 4-(2-(pyridin-2-yl)ethyl)phenol.

-

Synthesis of this compound

This is the final and critical step involving the reduction of the pyridine ring.

Caption: Experimental workflow for the synthesis of the target compound.

-

Materials:

-

4-(2-(Pyridin-2-yl)ethyl)phenol (CAS 3767-85-9)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 4-(2-(pyridin-2-yl)ethyl)phenol (1.0 eq) in glacial acetic acid. The use of an acidic solvent can enhance the activity of the catalyst for pyridine ring reduction.[3]

-

Add Platinum(IV) oxide (5-10 mol%) to the solution.

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to approximately 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Remove the catalyst by filtration through a pad of Celite.

-

The acetic acid is removed under reduced pressure.

-

The residue is dissolved in water and basified with a 2M NaOH solution to a pH of ~10-11.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by either column chromatography or recrystallization.

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The polarity can be adjusted based on TLC analysis.

-

-

Recrystallization:

-

A suitable solvent system for recrystallization would be a mixture of ethanol and water, or ethyl acetate and hexanes. The choice of solvent depends on the solubility of the crude product. A general protocol for recrystallization of piperidine derivatives is a reliable starting point.[4]

-

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 408312-63-0 |

Table 1: Physicochemical Properties of this compound [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol ring, the protons of the ethyl linker, and the protons of the piperidine ring. The aromatic protons will appear as a set of doublets in the range of δ 6.5-7.2 ppm. The piperidine ring protons will be observed in the upfield region, typically between δ 1.5-3.5 ppm. The NH proton of the piperidine will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the ethyl chain carbons, and the piperidine ring carbons. The phenolic carbon (C-OH) will be in the δ 150-160 ppm region.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): HRMS should be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion would have a calculated m/z of 206.1539.

-

Fragmentation Pattern: The mass spectrum will likely show fragmentation patterns corresponding to the loss of the ethylphenol group or cleavage of the piperidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| N-H stretch (piperidine) | 3200-3500 (medium) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (phenol) | 1200-1260 |

Table 2: Expected FTIR Absorption Bands

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the characterization data provided, researchers can confidently prepare and validate this valuable chemical entity. The methodologies described are based on well-established principles of organic synthesis and are designed to be both reliable and reproducible. The successful synthesis of this compound will enable further investigation into its potential biological activities and applications in drug discovery.

References

-

ChemSynthesis. (2025). 4-(2-piperidin-2-yl-ethyl)-phenol. Retrieved from [Link]

- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XII. Darstellung und einige Reaktionen von Phosphinoxyden. Chemische Berichte, 91(1), 61-63.

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-methyl-2-(1-piperidinylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-[2-(piperidin-4-yl)ethyl]phenol. Retrieved from [Link]

- Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.

-

Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. Retrieved from [Link]

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Sreenivasulu, M., Ranganath, K. V. S., & Raju, R. R. (2012). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 24(12), 5553-5555.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 408312-63-0|this compound|BLD Pharm [bldpharm.com]

The Pivotal Role of Physicochemical Properties in the Development of Novel Piperidine Phenol Derivatives

An In-Depth Technical Guide

Introduction: Beyond the Structure

The piperidine ring is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous pharmaceuticals.[1][2] Its combination with a phenol moiety creates a class of compounds—piperidine phenol derivatives—with significant potential for interacting with a wide range of biological targets. These derivatives are being explored for various therapeutic applications, including as analgesics, anti-inflammatory agents, and treatments for neurodegenerative diseases.[3][4] However, the journey from a promising molecular structure to a viable drug candidate is dictated not just by its binding affinity to a target, but by a suite of fundamental physicochemical properties.

This guide provides an in-depth exploration of the critical physicochemical properties of novel piperidine phenol derivatives from the perspective of drug development. We will delve into the causality behind experimental choices, provide actionable protocols, and illustrate how a deep understanding of lipophilicity, solubility, and ionization constant (pKa) can guide the design of safer and more efficacious medicines. The narrative that follows is designed to be a self-validating system, where robust experimental design and data interpretation are paramount.

The Triad of Influence: Lipophilicity, Solubility, and pKa

The success of a drug candidate is a delicate balancing act between its ability to dissolve in aqueous environments (like the bloodstream), cross lipid membranes to reach its target, and exist in the correct ionization state for receptor binding.[5] This balance is governed by three core physicochemical parameters.

Lipophilicity (logP/logD): The Key to Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design.[5] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.

-

Why it Matters: A compound's logD at physiological pH (7.4) is a strong predictor of its ability to permeate cell membranes, including the gut wall for oral absorption and the blood-brain barrier.[6] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5] For piperidine phenol derivatives, the interplay between the basic piperidine nitrogen and the acidic phenol group makes logD a more relevant metric than logP.

-

Causality in Measurement: The choice of method for determining logD is critical. While the traditional shake-flask method is the gold standard, it is low-throughput. For discovery-phase projects, High-Performance Liquid Chromatography (HPLC)-based methods are often preferred for their speed and smaller sample requirements, providing a reliable ranking of compounds.

Table 1: Illustrative Physicochemical Data for a Series of Hypothetical Piperidine Phenol Derivatives

| Compound ID | R-Group Substitution | MW ( g/mol ) | cLogP | Measured logD (pH 7.4) | Aqueous Solubility (µg/mL) | pKa (Phenol) | pKa (Piperidine) |

| PPD-01 | -H | 177.24[7] | 1.7 | 1.1 | >250 | 10.1 | 9.5 |

| PPD-02 | -CH₃ | 191.27 | 2.2 | 1.6 | 150 | 10.3 | 9.6 |

| PPD-03 | -Cl | 211.69 | 2.4 | 1.9 | 85 | 9.4 | 8.8 |

| PPD-04 | -CF₃ | 245.24 | 2.9 | 2.5 | 20 | 8.8 | 8.2 |

| PPD-05 | -OCH₃ | 207.27 | 1.8 | 1.2 | 210 | 10.2 | 9.4 |

Note: Data are hypothetical for illustrative purposes. cLogP is a calculated value.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed and distributed throughout the body.[8] Poor aqueous solubility is a primary reason for the failure of promising compounds in preclinical development.

-

Why it Matters: For orally administered drugs, solubility in the gastrointestinal tract directly impacts bioavailability.[8] For intravenous formulations, high solubility is essential to prevent precipitation in the blood. The phenolic hydroxyl and the piperidine nitrogen can engage in hydrogen bonding, which generally aids solubility, but this can be counteracted by other lipophilic parts of the molecule.

-

Causality in Measurement: Kinetic solubility assays (using DMSO stock solutions) are often used for high-throughput screening, but they can overestimate solubility. For lead optimization, equilibrium solubility determination is the authoritative method. The choice of buffer (e.g., phosphate-buffered saline, PBS) is crucial as it mimics physiological conditions and accounts for the influence of pH and counter-ions.

Ionization Constant (pKa): The Determinant of Charge State

The pKa value dictates the extent to which a molecule is ionized at a given pH. Piperidine phenol derivatives are amphoteric, typically possessing a basic pKa for the piperidine nitrogen and an acidic pKa for the phenol group.

-

Why it Matters: The charge state of a molecule profoundly affects its properties. The ionized form is generally more water-soluble, while the neutral form is more membrane-permeable. The specific charge state can also be critical for binding to the target receptor. For instance, a cationic piperidinium ion might form a key salt bridge with an acidic residue in a binding pocket.

-

Causality in Measurement: Potentiometric titration is a robust method for pKa determination, but it requires a significant amount of pure compound. UV-Vis spectrophotometry is a highly sensitive alternative that relies on the change in the chromophore's absorbance spectrum as it ionizes, making it suitable for early-stage discovery where material is limited.

Workflow for Physicochemical Characterization

A systematic approach is essential for generating reliable physicochemical data. The following workflow outlines the logical progression from a newly synthesized compound to a comprehensive property profile.

Caption: A typical workflow for the physicochemical profiling of novel compounds.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls and checks to ensure data integrity.

Protocol 1: Determination of logD at pH 7.4 by HPLC

-

Preparation of Standards: Prepare a stock solution of the test compound in DMSO (10 mM). Create a calibration curve using a reference compound with a known logD value.

-

System Setup: Use a reverse-phase C18 column. The mobile phase is a gradient of water (pH 7.4 phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Measurement: Inject the test compound. The retention time (t_R) is recorded.

-

Calculation: The capacity factor (k) is calculated: k = (t_R - t_0) / t_0, where t_0 is the column dead time. The log k is linearly correlated with the logD of a series of known standards. The logD of the unknown compound is interpolated from the calibration curve.

-

Trustworthiness Check: The correlation coefficient (R²) of the calibration curve must be >0.98. Run a quality control (QC) standard with a known logD in each batch to verify system performance.

Protocol 2: Equilibrium Aqueous Solubility

-

Compound Addition: Add an excess amount of the solid compound (e.g., 1 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The use of a plate shaker or rotator is essential for consistent agitation.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.

-

Self-Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved. The calibration curve for quantification must have an R² > 0.99.

The Lipophilicity-Solubility Trade-Off: A Core Challenge

In medicinal chemistry, optimizing one property often comes at the expense of another. This is particularly true for lipophilicity and solubility. The diagram below illustrates this fundamental challenge.

Caption: The trade-off between lipophilicity and solubility.

Conclusion and Future Outlook

The physicochemical properties of novel piperidine phenol derivatives are not mere data points; they are critical determinants of a molecule's potential as a therapeutic agent. A thorough and early assessment of lipophilicity, solubility, and pKa allows for a more rational, data-driven approach to drug design. By understanding the causal relationships between chemical structure and these fundamental properties, researchers can more efficiently navigate the complex path of drug discovery, ultimately increasing the probability of developing safe and effective medicines. The integration of predictive computational models will further enhance our ability to design molecules with an optimal physicochemical profile from the outset, reducing attrition and accelerating the delivery of new therapies to patients.[5]

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][9]

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. [Link][3]

-

Montoya-Brito, F., et al. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 28(14), 5396. [Link][8]

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link][10]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link][5]

-

SlideShare. (2015). Importance of Physicochemical Properties In Drug Discovery. [Link][6]

-

PubChem. (n.d.). 4-(3-Hydroxyphenyl)piperidine. National Center for Biotechnology Information. [Link][7]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link][2]

-

Sharipov, R. A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1089. [Link][11]

-

Saify, Z. S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan journal of pharmaceutical sciences, 25(4). [Link][4]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. 4-(3-Hydroxyphenyl)piperidine | C11H15NO | CID 10583453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 4-(2-(Piperidin-2-yl)ethyl)phenol: Elucidating Structure and Purity

Abstract

This technical guide provides an in-depth analysis of 4-(2-(Piperidin-2-yl)ethyl)phenol, a heterocyclic compound with a scaffold of interest in medicinal chemistry and drug development. A complete structural elucidation requires a multi-faceted analytical approach. Here, we detail the theoretical underpinnings and practical methodologies for the comprehensive spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D correlations), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal logic behind analytical choices to ensure scientific integrity and trustworthiness.

Introduction: The Molecule and the Rationale for Analysis

This compound, with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol , integrates three key structural motifs: a para-substituted phenol, an ethyl linker, and a 2-substituted piperidine ring.[1][2][3] The presence of a chiral center at the C2 position of the piperidine ring and multiple conformationally flexible bonds necessitates a robust analytical strategy for unambiguous characterization. Spectroscopic analysis is paramount not only for verifying the chemical identity and structure but also for assessing purity, identifying potential isomers or impurities from synthesis, and ensuring batch-to-batch consistency in a drug development pipeline. This guide synthesizes predictive data with established protocols to create a self-validating framework for the analysis of this molecule and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments is essential for a complete assignment.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling. The choice of a deuterated solvent is critical; solvents like DMSO-d₆ are advantageous as they can exchange with the labile -OH and -NH protons, allowing their signals to be identified via a D₂O exchange experiment. Chloroform-d (CDCl₃) is also commonly used.

Predicted ¹H NMR Spectral Features: The spectrum can be logically divided into three regions: aromatic, piperidine ring, and the ethyl linker.

-

Aromatic Region (δ 6.5-7.5 ppm): The para-substituted phenol ring gives rise to a classic AA'BB' splitting pattern, appearing as two distinct doublets. The protons ortho to the electron-donating hydroxyl group (H-3', H-5') are expected to be more shielded (upfield) than the protons ortho to the electron-withdrawing ethyl group (H-2', H-6').[4]

-

Aliphatic Piperidine & Linker Region (δ 1.0-3.5 ppm): This region is typically crowded.

-

Ethyl Linker (-CH₂-CH₂-): The benzylic protons (H-α) adjacent to the phenol ring will appear as a multiplet around δ 2.5-2.8 ppm. The H-β protons, adjacent to the chiral piperidine center, will also be a complex multiplet.

-

Piperidine Ring: Due to the C2 substitution, all piperidine protons are diastereotopic and thus chemically distinct. The proton at the chiral center (H-2) will be a complex multiplet. Protons adjacent to the nitrogen (H-6eq, H-6ax) will be found in the δ 2.5-3.1 ppm range, while the remaining ring protons (H-3, H-4, H-5) will form a complex series of overlapping multiplets at higher field (δ 1.2-1.9 ppm).[5]

-

-

Labile Protons (-OH, -NH): The phenolic -OH and the amine -NH protons will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-2', H-6' | 7.0 - 7.2 | d | 2H |

| H-3', H-5' | 6.7 - 6.9 | d | 2H |

| Phenolic OH | Variable (e.g., 4.5-5.5) | br s | 1H |

| Piperidine NH | Variable (e.g., 1.5-2.5) | br s | 1H |

| H-2 | 2.9 - 3.2 | m | 1H |

| H-6 (axial/equatorial) | 2.5 - 3.1 | m | 2H |

| H-α | 2.5 - 2.8 | m | 2H |

| H-β | 1.6 - 1.9 | m | 2H |

| H-3, H-4, H-5 | 1.2 - 1.9 | m | 6H |

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all peaks and reference the spectrum to TMS.

Carbon (¹³C) NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom. This provides a direct count of non-equivalent carbons, confirming the molecular formula's carbon backbone. Techniques like DEPT-135 or APT are invaluable for distinguishing between CH/CH₃ and CH₂ carbons, simplifying the assignment process.

Predicted ¹³C NMR Spectral Features: The molecule is expected to show 11 distinct signals (two pairs of aromatic carbons are equivalent by symmetry).

-

Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbon bearing the hydroxyl group (C-4') will be the most deshielded (~153-156 ppm), followed by the carbon attached to the ethyl group (C-1'). The protonated aromatic carbons will appear between δ 115-130 ppm.[6]

-

Aliphatic Carbons (δ 20-60 ppm): Five signals from the piperidine ring and two from the ethyl linker are expected. The piperidine carbons adjacent to the nitrogen (C-2, C-6) will be the most deshielded in this region (~45-55 ppm).[7][8] The remaining carbons will appear at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

| C-4' (C-OH) | 153 - 156 |

| C-1' (C-alkyl) | 135 - 138 |

| C-2', C-6' | 128 - 130 |

| C-3', C-5' | 115 - 117 |

| C-2 | 55 - 60 |

| C-6 | 46 - 49 |

| C-α | 35 - 38 |

| C-β | 30 - 33 |

| C-3 | 25 - 28 |

| C-5 | 24 - 27 |

| C-4 | 23 - 26 |

2D NMR for Unambiguous Assignment

Expertise & Causality: For a molecule with significant signal overlap in the ¹H spectrum, 2D NMR is not optional—it is essential for trustworthy assignment.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This allows for tracing the connectivity within the ethyl linker and through the entire piperidine ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the most reliable way to assign the carbon signals based on the already-assigned proton spectrum.

Caption: Predicted ¹H-¹H COSY correlations for key structural fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy probes the vibrational modes of molecules. The absorption of specific frequencies of infrared light corresponds to the vibrations of particular bonds and functional groups, providing a rapid and reliable fingerprint of the molecule's chemical makeup.

Predicted IR Absorption Bands: The IR spectrum will be dominated by characteristic absorptions from the phenol and secondary amine groups.

-

O-H and N-H Stretching Region (3200-3600 cm⁻¹): A strong, broad band centered around 3300 cm⁻¹ is expected for the hydrogen-bonded phenolic O-H stretch. A sharper, medium-intensity peak for the N-H stretch of the secondary amine may appear on top of or adjacent to the O-H band.[9]

-

C-H Stretching Region (2800-3100 cm⁻¹): Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl linker and piperidine ring will be visible as strong, sharp bands below 3000 cm⁻¹.

-

Aromatic C=C Stretching (1500-1620 cm⁻¹): Two or more sharp bands of variable intensity are characteristic of the benzene ring.

-

Fingerprint Region (<1500 cm⁻¹): This complex region contains many bands. Key signals include the strong C-O stretch of the phenol at ~1220-1260 cm⁻¹ and the C-N stretch of the amine. A strong band around 820-850 cm⁻¹ is highly diagnostic of the para-disubstitution pattern on the benzene ring (out-of-plane C-H bending).

Table 3: Predicted Key IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Phenol | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium |

| C-H Stretch | Aliphatic | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic | ~1610, ~1515 | Medium-Strong |

| C-O Stretch | Phenol | 1220 - 1260 | Strong |

| C-H Bend | p-disubstituted | 820 - 850 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structure deduced from NMR. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation. Tandem MS (MS/MS) is then used to induce and analyze fragmentation in a controlled manner.

Predicted Mass Spectrum Features:

-

Full Scan MS: The primary ion observed will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 206.15. High-resolution MS (HRMS) can confirm the elemental composition (C₁₃H₂₀NO⁺) with high accuracy (calculated exact mass: 206.1539).

-

Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the m/z 206 precursor ion will reveal key structural fragments. The fragmentation of piperidine derivatives is well-characterized and often involves cleavages adjacent to the nitrogen atom (α-cleavage).[10][11][12]

-

m/z 107: A highly prominent peak resulting from the cleavage of the Cβ-C2 bond. This forms the very stable p-hydroxybenzyl cation.

-

m/z 84: Loss of the entire 4-ethylphenol substituent via cleavage of the C2-Cβ bond, resulting in a protonated vinylpiperidine fragment.

-

Ring Fission Fragments: Further fragmentation of the piperidine ring can lead to smaller fragments.[10]

-

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 408312-63-0|this compound|BLD Pharm [bldpharm.com]

- 3. 4-(2-Piperidin-2-ylethyl)phenol - CAS:408312-63-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 9. Phenol, 4-(2-aminoethyl)-2-methoxy- [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Guide to the Purity Determination of 4-(2-(Piperidin-2-yl)ethyl)phenol for Pharmaceutical Development

Executive Summary

4-(2-(Piperidin-2-yl)ethyl)phenol is a versatile heterocyclic building block crucial in the synthesis of pharmacologically active molecules.[1][2] Its structure, featuring a phenolic hydroxyl group, a basic piperidine nitrogen, and a critical stereocenter at the C2 position of the piperidine ring, presents a unique analytical challenge. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive, multi-technique framework for the robust purity determination of this compound, designed for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting a self-validating analytical workflow that combines orthogonal chromatographic techniques, spectroscopic confirmation, and methods for non-chromatographable impurities. This integrated strategy ensures a scientifically sound and complete characterization of the material's purity profile, in alignment with rigorous pharmaceutical quality standards.

The Analytical Imperative: Understanding the Molecule and Its Potential Impurities

A successful purity analysis begins with a thorough understanding of the molecule's physicochemical properties and a predictive assessment of potential impurities derived from its synthetic pathway.

Physicochemical Characteristics:

The molecule's amphoteric nature, stemming from the acidic phenol (pKa ~10) and the basic secondary amine in the piperidine ring (pKa ~11), is a primary consideration for chromatographic method development. Control of the mobile phase pH is paramount to achieving consistent retention and symmetrical peak shapes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [3][4][5] |

| Molecular Weight | 205.30 g/mol | [3][4][5][6] |

| LogP (predicted) | 2.73 | [4] |

| Stereochemistry | Racemic (unless specified) | [4] |

Anticipated Impurity Profile:

A robust analytical strategy must account for all potential impurities. These can be broadly categorized as follows:

-

Process-Related Impurities: These include unreacted starting materials, synthetic intermediates, and by-products from side reactions. For instance, if the piperidine ring is formed via the hydrogenation of a corresponding pyridine precursor, impurities such as partially hydrogenated tetrahydropyridines or related positional isomers may be present.[1][7]

-

Enantiomeric Impurity: Due to the chiral center at the piperidine C2 position, the opposite enantiomer is a critical impurity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making the determination of enantiomeric purity a non-negotiable aspect of quality control.[8][9]

-

Degradation Products: The phenol moiety is susceptible to oxidation, which can lead to the formation of colored impurities over time or under stress conditions (light, heat, oxygen).

-

Residual Solvents and Water: Solvents used during synthesis and purification (e.g., for recrystallization) can be retained in the final product.[10] Water content must also be quantified.

-

Inorganic Impurities: Residual catalysts (e.g., Pd, Pt, Rh from hydrogenation) or salts may be present and require assessment.[1]

A Multi-Faceted Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ an orthogonal testing strategy, where multiple methods based on different chemical and physical principles are used to analyze the same sample. This approach provides a high degree of confidence in the final purity assignment.

Caption: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Purity and Assay by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of the compound. A reversed-phase method is ideal due to the molecule's organic nature.

Causality of Method Choices: The selection of a C18 stationary phase provides excellent hydrophobic retention for the molecule. The key challenge is managing the dual acidic/basic nature of the analyte. An acidic mobile phase (e.g., pH 2.5-3.5) is chosen to protonate the piperidine nitrogen. This ensures a single ionic species, preventing peak tailing and promoting sharp, symmetrical peaks essential for accurate quantification. The phenol group remains largely unionized at this pH. UV detection is highly effective due to the strong chromophore of the phenol ring.

Experimental Protocol: RP-HPLC Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

System Suitability: Before sample analysis, the system's performance must be verified according to standards like USP General Chapter <621>.[11][12][13] This involves injecting a standard solution multiple times to check for:

-

Precision: Relative Standard Deviation (RSD) of peak areas for replicate injections should be ≤ 1.0%.

-

Tailing Factor: Must be between 0.8 and 1.5 for the main peak.

-

Theoretical Plates: > 2000.

Data Analysis: Purity is determined by the area percent method, where the area of each impurity peak is expressed as a percentage of the total peak area. The assay (quantification of the active substance) is determined against a certified reference standard of known purity. All analytical procedures should be validated according to ICH Q2(R1) guidelines.[14][15][16][17]

Enantiomeric Purity by Chiral HPLC

This analysis is critical to quantify the unwanted enantiomer. Chiral separations are typically achieved using a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers.

Causality of Method Choices: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[8][18][19] These separations often perform better under normal-phase or polar organic modes, which enhance the specific hydrogen bonding, π-π, and dipole-dipole interactions required for chiral recognition.

Experimental Protocol: Chiral HPLC Method

-

Instrumentation: HPLC system with UV detector.

-

Column: Chiralpak IA or equivalent polysaccharide-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). The small amount of amine additive is crucial for improving the peak shape of the basic analyte.

-

Mode: Isocratic.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2): % e.e. = (|Area_E1 - Area_E2|) / (Area_E1 + Area_E2) * 100

Definitive Structural Confirmation

While chromatography quantifies purity, spectroscopic techniques provide unequivocal confirmation of the compound's identity.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most definitive structural information, confirming atom connectivity.[20] Key expected signals for this compound would include aromatic protons in the 6.7-7.1 ppm range, the phenolic -OH proton, and a complex set of aliphatic signals for the ethyl linker and piperidine ring.[21][22]

-

Mass Spectrometry (MS): Typically coupled with HPLC (LC-MS), this technique confirms the molecular weight of the parent compound (m/z 206.15 for [M+H]⁺) and provides molecular weights for any detected impurities, aiding in their identification.[23][24][25]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the broad O-H stretch from the phenol (~3300 cm⁻¹), the N-H stretch from the secondary amine (~3280 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and aliphatic C-H stretches (~2850-2950 cm⁻¹).

Quantifying Volatile and Inorganic Impurities

These impurities are not detectable by HPLC and require specific methods.

| Test | Method | Purpose & Rationale |

| Residual Solvents | Gas Chromatography - Headspace (GC-HS) | Standard method for quantifying volatile organic compounds (e.g., ethanol, ethyl acetate, hexane) used in synthesis. Complies with USP <467>. |

| Water Content | Karl Fischer Titration | A highly specific and accurate method for the determination of water content, superior to loss on drying for its specificity to water. |

| Inorganic Content | Sulphated Ash / Residue on Ignition | Measures the total amount of inorganic impurities (e.g., residual metal catalysts, inorganic salts) by burning off organic material. |

Final Purity Assignment: The Mass Balance Approach

The final purity value is not simply the result from the HPLC area % method. A more accurate and comprehensive assignment is calculated using the principle of mass balance, which accounts for all components of the material.

Caption: Data integration for mass balance purity calculation.

This calculation provides the most accurate representation of the amount of this compound in the bulk material. For example, a sample with an HPLC assay of 99.5%, 0.2% water, 0.3% residual solvents, and 0.1% sulphated ash would have a final purity of:

99.5% * [(100 - 0.2 - 0.3 - 0.1) / 100] = 99.5% * 0.994 = 98.9%

This demonstrates that while chromatographically pure, the presence of non-UV active impurities significantly impacts the true purity value.

Conclusion

The determination of purity for this compound is a multi-faceted task that demands a scientifically rigorous and well-designed analytical strategy. Relying solely on a single HPLC purity result is insufficient for the demands of pharmaceutical development. By integrating orthogonal chromatographic methods for both achiral and chiral purity, employing definitive spectroscopic techniques for identity confirmation, and quantifying non-chromatographable impurities, a complete and trustworthy purity profile can be established. This comprehensive approach ensures that the material meets the high-quality standards required for its use in the synthesis of safe and effective medicines.

References

- United States Pharmacopeia.

- United States Pharmacopeia.

- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- BenchChem.

- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).

- Agilent.

- DSDP Analytics.

- United States Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.

- U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- International Council for Harmonis

- Oxford Academic, Journal of Chromatographic Science. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide.

- PubMed.

- ChemSynthesis. 4-(2-piperidin-2-yl-ethyl)-phenol.

- BenchChem. Technical Support Center: Managing Impurities in Piperidine Synthesis.

- Analytice. Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine).

- ResearchGate.

- PubMed Central.

- BOC Sciences. Piperidine Impurities.

- PubMed Central. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review.

- ChemBridge. 4-(2-piperidin-2-ylethyl)phenol.

- Česká a slovenská farmacie.

- PubMed. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.

- Google Patents.

- MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.

- Plant Care. How to Choose Piperidines: A Complete Buyer's Guide.

- BLDpharm. This compound.

- PubChemLite. 4-[2-(piperidin-4-yl)ethyl]phenol.

- 北京欣恒研科技有限公司. 4-(2-Piperidin-2-ylethyl)phenol.

- International Journal of Molecular Sciences.

- Cheméo. Chemical Properties of Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0).

- ResearchGate. Figure S7: 1 H NMR of 4´-ethylphenol.

- PubChem. 2-(Piperidin-4-yl)phenol.

- Sigma-Aldrich. 3-(2-Piperidin-2-ylethyl)phenol.

- ResearchGate. 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).

- Chemical Review and Letters.

- The Good Scents Company. 4-ethyl phenol.

- PubMed Central. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.

- PubMed.

- PubMed Central.

- Journal of Applied Pharmaceutical Science. Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different solvent extracts.

- Indian Journal of Pharmaceutical Education and Research.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. You are being redirected... [hit2lead.com]

- 5. 4-(2-Piperidin-2-ylethyl)phenol - CAS:408312-63-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. 3-(2-Piperidin-2-ylethyl)phenol DiscoveryCPR 915921-63-0 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. chemrevlett.com [chemrevlett.com]

- 11. usp.org [usp.org]

- 12. agilent.com [agilent.com]

- 13. dsdpanalytics.com [dsdpanalytics.com]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. jordilabs.com [jordilabs.com]

- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 17. fda.gov [fda.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine) - VARIOUS analysis - Analytice [analytice.com]

- 24. mdpi.com [mdpi.com]

- 25. archives.ijper.org [archives.ijper.org]

A Comprehensive Technical Guide to the Solubility Profiling of 4-(2-(Piperidin-2-yl)ethyl)phenol in Aqueous and Organic Media

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most critical physicochemical hurdles is solubility—a determinant of a drug's bioavailability, manufacturability, and ultimate clinical efficacy. This guide is dedicated to the comprehensive solubility assessment of 4-(2-(Piperidin-2-yl)ethyl)phenol, a molecule of interest within the broader class of piperidine derivatives, which are integral scaffolds in numerous pharmaceuticals.[1][2] The principles and methodologies detailed herein are designed to provide researchers, chemists, and formulation scientists with a robust framework for not only determining the solubility of this specific compound but also for understanding the fundamental science that governs this vital property. By moving beyond mere procedural recitation to an in-depth exploration of the causality behind experimental design, this document aims to empower scientists to conduct self-validating, reliable, and insightful solubility studies.

Molecular Characterization of this compound

A thorough understanding of the subject molecule's physicochemical properties is the bedrock upon which all subsequent solubility studies are built.

1.1 Structure and Basic Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₉NO

-

Molecular Weight: 205.30 g/mol

-

Structure:

Caption: Chemical structure of this compound.

1.2 Predicted Physicochemical Parameters for Solubility Assessment

| Parameter | Predicted Value | Implication for Solubility |

| logP (Octanol-Water Partition Coefficient) | 2.57 | Indicates a moderate lipophilicity. The compound is expected to have a preference for organic environments over aqueous ones, suggesting potentially low intrinsic aqueous solubility. |

| Acidic pKa (Phenolic Hydroxyl Group) | 10.23 | The phenolic -OH group is weakly acidic. At pH values significantly below 10.23, this group will be protonated (neutral), while at pH values above 10.23, it will be deprotonated (anionic), which should increase aqueous solubility. |

| Basic pKa (Piperidine Nitrogen) | 11.01 | The piperidine nitrogen is basic. At pH values significantly below 11.01, this group will be protonated (cationic), which is expected to substantially increase aqueous solubility. |

Theoretical Foundations of Solubility

Solubility is not a static property but a dynamic equilibrium that is profoundly influenced by the interplay of solute, solvent, and environmental conditions.[6][7]

2.1 The Principle of "Like Dissolves Like"

The core principle governing solubility is that solutes dissolve best in solvents with similar polarity.

-

Polar Solutes: Molecules with significant differences in electronegativity between atoms (e.g., O-H, N-H bonds) and a net dipole moment. They dissolve well in polar solvents like water, methanol, and ethanol.

-

Non-polar Solutes: Molecules with minimal differences in electronegativity (e.g., C-H, C-C bonds) and no significant net dipole moment. They dissolve well in non-polar solvents like hexane and toluene.

This compound possesses both a polar phenol group and a polar piperidine ring, but also a non-polar ethyl-benzene backbone. This amphiphilic nature suggests it will exhibit partial solubility in a range of solvents, with the degree of solubility depending on the dominant interactions.

2.2 The Critical Role of pH in Aqueous Solubility

For ionizable compounds, pH is arguably the most critical factor influencing aqueous solubility. The relationship is elegantly described by the Henderson-Hasselbalch equation. Our target molecule is amphoteric, meaning it has both an acidic and a basic functional group.

-

At Low pH (pH < 10): The basic piperidine nitrogen (pKa ~11.01) will be protonated, forming a cationic species (R-NH₂⁺). This charged form is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.

-

At Mid-range pH (pH ~10-11): The molecule will exist as a mixture of neutral, zwitterionic, cationic, and anionic forms, leading to complex solubility behavior. The point of minimum solubility is expected to be near the isoelectric point.

-

At High pH (pH > 11): The acidic phenolic hydroxyl group (pKa ~10.23) will be deprotonated, forming an anionic species (Ar-O⁻). This will also increase aqueous solubility, although the effect of the cationic charge at low pH is typically more pronounced.

This pH-dependent profile is a critical consideration for oral drug development, as the compound will traverse the highly acidic environment of the stomach (pH 1.5-3.5) and the more neutral to slightly alkaline environment of the small intestine (pH 6.0-7.5).

2.3 The Influence of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature.[8] This is because the added thermal energy helps overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[8] Any solubility study must therefore be conducted at a controlled and specified temperature, typically 25°C (room temperature) or 37°C (physiological temperature).

Experimental Design: A Dual-Pronged Approach

To create a comprehensive solubility profile, two distinct but complementary types of solubility must be measured: thermodynamic and kinetic solubility.[1][2]

Caption: Workflow distinguishing Thermodynamic and Kinetic solubility studies.

3.1 Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It represents the maximum concentration of a solute that can be dissolved in a solvent under specific conditions, where the solid and dissolved states are in equilibrium. The shake-flask method is the universally accepted "gold standard" for this determination.[9]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess is critical to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol, propylene glycol).

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1]

-

Causality: Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.[10] The system needs adequate time for the rates of dissolution and precipitation to become equal.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., >10,000 rpm) for 15-30 minutes to pellet any remaining suspended particles.

-

Self-Validation: The presence of a visible pellet of excess solid post-centrifugation confirms that a saturated solution was achieved.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration (Optional but Recommended): For aqueous samples, filter the supernatant through a low-binding 0.22 µm or 0.45 µm syringe filter to remove any fine particulates. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[11]

3.2 Kinetic Solubility: High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (usually Dimethyl Sulfoxide, DMSO) into an aqueous buffer.[12][13] It is a measure of apparent solubility and is highly relevant for in vitro biological assays, which often use this method for compound delivery.[2][13]

Protocol: DMSO Stock Dilution for Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

-

Dilution: In a 96-well microplate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a much larger volume of the aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, PBS, pH 7.4). Mix thoroughly.

-

Causality: This rapid change in solvent environment can cause the compound to precipitate out of solution if its aqueous solubility limit is exceeded. The final DMSO concentration should be kept low (typically ≤1-2%) as it can act as a co-solvent and artificially inflate solubility readings.[14]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period than the thermodynamic assay, typically 1.5 to 2 hours, with gentle shaking.[12]

-

Precipitate Removal: Filter the plate using a solubility filter plate (e.g., 96-well format with a 0.45 µm filter) into a clean collection plate. This separates the dissolved compound from any precipitate.

-

Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. This can be done using various methods, including HPLC-UV, UV-Vis spectroscopy, or nephelometry (which measures light scattering from precipitated particles).[1][12]

Solvent Selection Strategy

The choice of solvents should be systematic and guided by the intended application.

4.1 Aqueous Solvents

-

Purified Water: To determine intrinsic solubility.

-

pH-Adjusted Buffers: Essential for mapping the pH-solubility profile. A range of buffers should be used, for example:

-

pH 1.2 (Simulated Gastric Fluid, without enzymes)

-

pH 4.5 (Acetate Buffer)

-

pH 6.8 (Phosphate Buffer, simulating intestinal fluid)

-

pH 7.4 (Phosphate-Buffered Saline, for physiological relevance)

-

-

Biorelevant Media: To better predict in vivo performance, solubility should be tested in media that mimic the composition of human intestinal fluids.[15]

4.2 Organic Solvents

A panel of organic solvents with varying polarities should be selected to understand the compound's general solubility characteristics, which is useful for process chemistry and formulation with co-solvents.

| Solvent | Polarity | Rationale |

| Methanol | Polar Protic | Common solvent for analytical standard preparation. |

| Ethanol | Polar Protic | Pharmaceutically acceptable co-solvent. |

| Propylene Glycol | Polar Protic | Common vehicle for parenteral formulations. |

| Acetonitrile | Polar Aprotic | Common mobile phase component in HPLC. |

| Dichloromethane | Non-polar | Useful for understanding solubility in lipophilic environments. |

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the preferred method for accurately quantifying the concentration of this compound in the collected samples due to its specificity and sensitivity.

Caption: General workflow for sample quantification using HPLC-UV.

5.1 Suggested HPLC-UV Method Parameters

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). The phenolic nature of the analyte makes it well-suited for reverse-phase chromatography.[8][17][18]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength (λmax): The UV absorbance maximum should be determined by scanning a dilute solution of the compound. For phenolic compounds, this is typically in the range of 270-280 nm.[17]

-

Column Temperature: 30°C.

5.2 Method Validation and Quantification

The analytical method must be validated to ensure its reliability, following principles outlined in ICH Q2(R2) guidelines.[19][20][21]

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Linearity: Inject the standards and plot the peak area versus concentration. The relationship should be linear over the expected concentration range of the samples, with a correlation coefficient (R²) > 0.999.

-

Quantification: Inject the diluted samples from the solubility assays. Use the peak area and the standard curve's linear regression equation to calculate the concentration in the diluted sample.

-

Final Calculation: Account for the dilution factor to determine the final solubility value in the original solvent, typically reported in mg/mL or µg/mL.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent / Medium | pH | Solubility (µg/mL) ± SD (n=3) | Solubility (mM) ± SD (n=3) |

| Purified Water | ~8.0 | Experimental Data | Calculated Data |

| 0.1 M HCl | 1.2 | Experimental Data | Calculated Data |

| Acetate Buffer | 4.5 | Experimental Data | Calculated Data |

| Phosphate Buffer | 6.8 | Experimental Data | Calculated Data |

| FaSSIF | 6.5 | Experimental Data | Calculated Data |

| FeSSIF | 5.0 | Experimental Data | Calculated Data |

| Methanol | N/A | Experimental Data | Calculated Data |

| Ethanol | N/A | Experimental Data | Calculated Data |

| pH of unbuffered water after equilibration may vary. |

Table 2: Kinetic Solubility of this compound at 25°C

| Medium | pH | Kinetic Solubility (µM) ± SD (n=3) |

| PBS | 7.4 | Experimental Data |

Conclusion and Forward Look

This guide provides a comprehensive, scientifically-grounded framework for the solubility characterization of this compound. By integrating theoretical predictions with robust, validated experimental protocols, researchers can generate a reliable solubility profile. This data is indispensable for guiding subsequent stages of drug development, from informing formulation strategies to predicting oral bioavailability. The principles of pH-dependence, the distinction between thermodynamic and kinetic solubility, and the use of biorelevant media are central to building a data package that is not only accurate but also clinically relevant. Adherence to these methodologies will ensure that the solubility data generated is trustworthy, reproducible, and directly applicable to the challenges of bringing new therapeutic agents to fruition.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 17, 2026, from [Link]

-

Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved January 17, 2026, from [Link]

-

Biorelevant.com. (n.d.). Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). Retrieved January 17, 2026, from [Link]

-

Biorelevant.com. (n.d.). What is the composition of FeSSIF?. Retrieved January 17, 2026, from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved January 17, 2026, from [Link]

-

Grokipedia. (2026, January 7). Chemicalize. Retrieved January 17, 2026, from [Link]

-

AVESİS. (n.d.). Evaluation of biorelevant media to investigate the dissolution properties on flurbiprofen and to assess cytotoxicity effects on. Retrieved January 17, 2026, from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 17, 2026, from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Chemicalize. Retrieved January 17, 2026, from [Link]

-

Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved January 17, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 17, 2026, from [Link]

-

PubMed. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved January 17, 2026, from [Link]

-

The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). Retrieved January 17, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 17, 2026, from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved January 17, 2026, from [Link]

-

Scribd. (n.d.). ICH Guidelines for Analytical Validation. Retrieved January 17, 2026, from [Link]

-

USP-NF ABSTRACT. (n.d.). 〈1236〉 Solubility Measurements. Retrieved January 17, 2026, from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility. Retrieved January 17, 2026, from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility. Retrieved January 17, 2026, from [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved January 17, 2026, from [Link]

-

ChemAxon Docs. (n.d.). Calculations Menu. Retrieved January 17, 2026, from [Link]

-

ChemAxon Docs. (n.d.). pKa calculation. Retrieved January 17, 2026, from [Link]

-

Technical Note: Solubility Measurements. (2017, May). Retrieved January 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved January 17, 2026, from [Link]

-

Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved January 17, 2026, from [Link]

-

Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved January 17, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved January 17, 2026, from [Link]

-

ChemAxon. (n.d.). Chemicalize. Retrieved January 17, 2026, from [Link]

-

bio.tools. (n.d.). MolGpKa. Retrieved January 17, 2026, from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved January 17, 2026, from [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved January 17, 2026, from [Link]

-

YouTube. (2011, June 24). Tools for Estimating pKa. Retrieved January 17, 2026, from [Link]

-

LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved January 17, 2026, from [Link]

-

ChemAxon Docs. (n.d.). Training the pKa Plugin. Retrieved January 17, 2026, from [Link]

-

ChemAxon blog. (n.d.). Calculator Plugins (logP logD pKa etc...). Retrieved January 17, 2026, from [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 17, 2026, from [Link]

-

International Council for Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 17, 2026, from [Link]

-

PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved January 17, 2026, from [Link]

-

In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. Retrieved from [Link]

-

Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. (n.d.). Retrieved January 17, 2026, from [Link]

-

THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.). Retrieved January 17, 2026, from [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Molecules, 27(23), 8590. Retrieved from [Link]

-

PubMed. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved January 17, 2026, from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Chemicalize - Wikipedia [en.wikipedia.org]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. uspnf.com [uspnf.com]

- 7. uspnf.com [uspnf.com]

- 8. mdpi.com [mdpi.com]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. â©1236⪠Solubility Measurements [doi.usp.org]

- 11. biorelevant.com [biorelevant.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorelevant.com [biorelevant.com]

- 16. pharmalesson.com [pharmalesson.com]

- 17. epa.gov [epa.gov]

- 18. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 19. scribd.com [scribd.com]

- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 21. database.ich.org [database.ich.org]